N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoline moiety and methoxy groups, contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-9-26(24(28)18-12-20(29-3)14-21(13-18)30-4)15-19-11-17-8-7-16(2)10-22(17)25-23(19)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNOAVGSQBNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The process may include:
Formation of the Quinoline Derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Alkylation: The quinoline derivative is then alkylated with N-butyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated quinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide
- N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
Uniqueness
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety, which can influence its electronic properties and reactivity. This structural feature distinguishes it from similar compounds and may contribute to its specific biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
